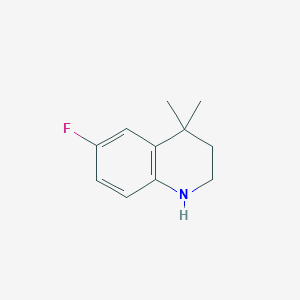
Monomethacylamideethylenediamine hcl
Vue d'ensemble
Description
Monomethacylamideethylenediamine hcl, with the molecular formula C6H13ClN2O, is a chemical compound . It is not intended for human or veterinary use and is primarily used for research. It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Molecular Structure Analysis
Monomethacylamideethylenediamine hcl has a molecular weight of 164.63 g/mol. More details about its molecular structure can be found in databases like PubChem .Applications De Recherche Scientifique
Hybrid Hydrogels in Biomedical Engineering
Monomethacylamideethylenediamine hcl is used in the creation of hybrid hydrogels prepared from methacrylated gelatin (GelMA) and synthetic polymers . These hydrogels have advantageous properties and potential applications in biomedical engineering. They are used in the preparation of different types of frequently used hybrid hydrogel networks such as co-networks, interpenetrating networks (IPNs), and semi-interpenetrating networks (semi-IPNs) .
Microfluidic Technique-Assisted Tissue Engineering
GelMA hydrogels, which can be created using Monomethacylamideethylenediamine hcl, have applications in microfluidic technique-assisted tissue engineering . They serve as raw materials for microfluidic fabrication of building blocks in tissue engineering and the simulation units in microfluidic chip-based microenvironment-mimicking devices .
pH-Responsive Hydrogel Delivery Systems
Monomethacylamideethylenediamine hcl is used in the development of pH-responsive hydrogel delivery systems . These hydrogels have unique structures and characteristics that facilitate considerable hydrophilicity, swelling, drug loading, and release .
4. Maintaining Stemness in Human Dental Pulp Stem Cells 2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels, which can be synthesized using Monomethacylamideethylenediamine hcl, have been developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) . These hydrogels have tunable swelling, degradation, and rheological properties .
5. Broadband Light Management for Smart Windows Monomethacylamideethylenediamine hcl is used in the creation of thermochromic hydrogel microparticles for smart windows . These microparticles provide intelligent control of solar gain through windows based on their tunable scattering behaviors .
6. Synthesis of High-Performance Synthetic Polymer Hydrogels Monomethacylamideethylenediamine hcl is used in the synthesis of high-performance synthetic polymer hydrogels . These hydrogels exhibit properties such as high-strength, self-healing, stimulus-responsive, adhesive, and antibacterial .
Propriétés
IUPAC Name |
N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSMHXACRXXLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)methacrylamide hydrochloride | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

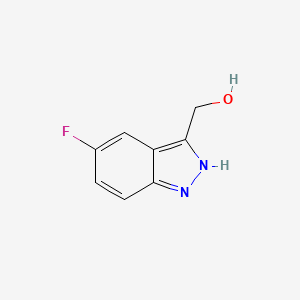
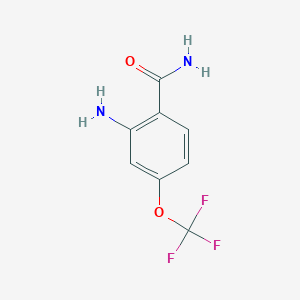
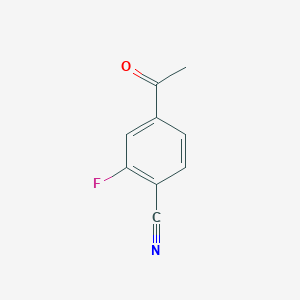
![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

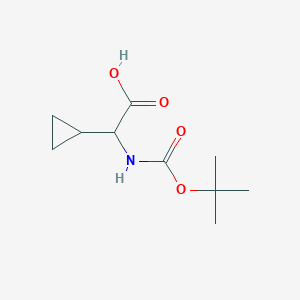
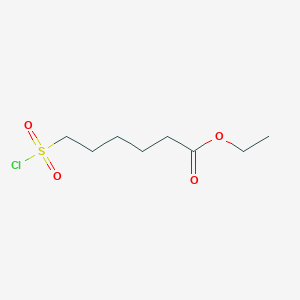
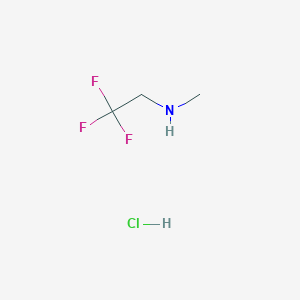

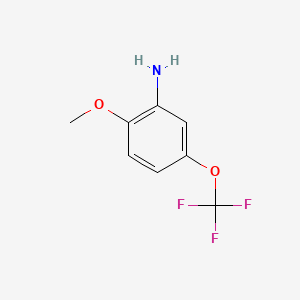
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
